Organ-Specific Carcinogenicity: 2-Amino Substitution Narrows Tumor Target to Liver Alone vs. Parent Anthraquinone
In a comparative long-term bioassay analyzing anthraquinone and six substituted derivatives in Fischer 344/N rats, the parent anthraquinone induced tumors in three organs (liver, kidney, and urinary bladder), whereas a single 2-amino substitution (2-aminoanthraquinone) restricted carcinogenicity exclusively to the liver [1]. This organ-specific narrowing is a direct functional consequence of the 2-position amino group and contrasts with the broader multi-organ carcinogenicity of unsubstituted anthraquinone. Multiple amino substitutions further shifted the tumor target to the urinary bladder alone, establishing a clear substitution-dependent carcinogenicity gradient [1].
| Evidence Dimension | Carcinogenic target organ profile in rats (dietary administration, NCI/NTP bioassay) |
|---|---|
| Target Compound Data | 2-Aminoanthraquinone: Liver tumors (hepatocellular carcinoma) only |
| Comparator Or Baseline | Anthraquinone (parent): Liver + Kidney + Urinary bladder tumors |
| Quantified Difference | Tumor target organs reduced from 3 to 1 with 2-amino substitution |
| Conditions | Fischer 344/N rats; dietary administration; NCI/NTP long-term bioassay protocol |
Why This Matters
For procurement in toxicology research or safety assessment, 2-aminoanthraquinone provides a defined single-organ carcinogen model, whereas anthraquinone yields a multi-organ confounding profile unsuitable for targeted mechanistic studies.
- [1] Doi AM, Irwin RD, Bucher JR. Influence of functional group substitutions on the carcinogenicity of anthraquinone in rats and mice: analysis of long-term bioassays by the National Cancer Institute and the National Toxicology Program. J Toxicol Environ Health B Crit Rev. 2005;8(2):109-126. doi:10.1080/10937400590909077. View Source
